
MRL-871
概要
説明
MRL-871は、2012年にメルク・シャープ・アンド・ドホームによって最初に公開されました 。その独特なイソキサゾールケモタイプは、他の化合物とは一線を画しています。
2. 製法
合成経路:: this compoundの合成経路は、文献では広く記載されていません。その独特なイソキサゾール構造は、特殊な合成経路を示唆しています。
工業生産:: 残念ながら、this compoundの大規模工業生産方法に関する情報は不足しています。効率的な製造プロセスを確立するには、さらなる研究開発が必要です。
準備方法
Synthetic Routes:: The synthetic route for MRL-871 has not been widely documented in the literature. its distinct isoxazole structure suggests a specialized synthetic pathway.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound remains scarce. Further research and development are needed to establish efficient manufacturing processes.
化学反応の分析
反応性:: MRL-871は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応に関する具体的な詳細は、容易には入手できません。
一般的な試薬と条件:: 正確な試薬と条件は十分に文書化されていませんが、this compoundは、イソキサゾール化合物に典型的な官能基と相互作用すると推測できます。研究者は、標準的な有機合成技術を使用している可能性があります。
主な生成物:: this compound反応から生じる主な生成物は、反応の種類によって異なります。これらの生成物を包括的に解明するには、さらなる研究が必要です。
4. 科学研究への応用
This compoundは、いくつかの科学分野で応用されています。
免疫学: This compoundは、IL-17a mRNA産生に影響を与えるため、免疫応答の調節に役割を果たす可能性があります.
創薬: 研究者は、自己免疫疾患や炎症性疾患の治療標的としての可能性を探求しています。
科学的研究の応用
Allosteric Modulation
MRL-871 binds to an allosteric site on RORγt, distinct from the traditional orthosteric binding sites typically targeted by agonists and antagonists. This binding induces a conformational change in the receptor, which inhibits its interaction with coactivator peptides necessary for gene transcription related to inflammatory responses. The structural studies indicate that this compound's binding results in a unique positioning of helix 12, preventing the recruitment of cofactor peptides that usually facilitate RORγt activity .
Structural Insights
The crystal structure analysis of this compound complexed with RORγt reveals two different crystalline forms, both demonstrating clear electron density for the compound. The allosteric pocket formed by helices 4, 5, and 11 accommodates this compound without overlapping with the cholesterol binding site, suggesting a novel mechanism of action that does not compete with endogenous ligands .
Inhibition of IL-17 Production
This compound has been shown to effectively reduce interleukin-17 (IL-17) messenger RNA levels in T-helper 17 (Th17) cells. In vitro studies demonstrated that treatment with this compound significantly decreased IL-17 production, indicating its potential role in modulating autoimmune responses . This finding is particularly relevant for diseases characterized by Th17-mediated inflammation, such as psoriasis and multiple sclerosis.
Development of Fluorescent Probes
Recent studies have utilized this compound as a scaffold for developing fluorescent probes aimed at screening for additional RORγt allosteric inhibitors. These probes facilitate high-throughput screening methods that can identify novel compounds targeting RORγt, thereby expanding the toolkit available for studying this receptor's function and its role in immune responses .
RNA Sequencing Studies
RNA sequencing analyses have been conducted to assess the gene expression changes in thymocytes treated with this compound. These studies reveal differential expression patterns that provide insights into the biological pathways influenced by RORγt modulation. Such data are critical for understanding the broader implications of RORγt inhibition in immune regulation .
Case Study: this compound in Autoimmunity
Study | Findings | Methodology |
---|---|---|
Study on IL-17 suppression | This compound significantly reduced IL-17 production in Th17 cells | Quantitative reverse transcriptase PCR (RT-PCR) |
Structural analysis | Identification of allosteric site and unique helix positioning | X-ray crystallography |
Case Study: Development of Allosteric Probes
Probe | Binding Affinity (Kd) | Application |
---|---|---|
Probe 12h | 100 ± 24 nM | Screening for RORγt allosteric inhibitors |
作用機序
MRL-871の作用機序は、RORγt(LBD)とのアロステリック相互作用を介し、ヘリックス12のコンフォメーション変化を引き起こします。この相互作用は、最終的に遺伝子発現と免疫調節に影響を与えます .
類似化合物との比較
MRL-871は、そのイソキサゾールケモタイプで際立っていますが、他のRORγt阻害剤が存在します。注目すべき化合物には以下があります。
インダゾール系RORγt阻害剤: これらには、元のthis compoundと関連するアナログが含まれます。
チエノピラゾール系阻害剤: Glenmark Pharmaceuticalsは、this compoundコアを足場として、追加の化合物を設計しました.
生物活性
MRL-871 is a novel compound identified as an allosteric inverse agonist targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt plays a crucial role in immune responses, particularly in the production of interleukin-17 (IL-17), making it a significant target for therapeutic interventions in autoimmune diseases. This article explores the biological activity of this compound, including its mechanism of action, structural characteristics, and potential therapeutic applications.
This compound binds to a unique allosteric site on the ligand-binding domain (LBD) of RORγt, distinct from the traditional orthosteric binding site. The binding induces a conformational change in RORγt that prevents coactivator recruitment, thereby inhibiting its transcriptional activity.
Structural Insights
The crystal structure analysis reveals that this compound interacts with helices 4, 5, and 11, as well as a repositioned helix 12 (H12). The interactions are predominantly hydrophobic but also include hydrogen bonds between the carboxylic acid group of this compound and specific residues (Q329, A497, F498) in RORγt. This unique binding mode is critical for its function as an inverse agonist.
Inhibition of IL-17 Production
Research has shown that treatment with this compound significantly reduces IL-17a mRNA levels in EL4 cells, a murine lymphoblast cell line expressing RORγt. Quantitative reverse transcriptase PCR (RT-PCR) demonstrated that this compound effectively decreased IL-17a expression when compared to weaker compounds like MRL-003.
Compound | IL-17a mRNA Reduction |
---|---|
This compound | 48-fold reduction |
MRL-058 | Significant reduction |
MRL-003 | No significant reduction |
Study on Allosteric Modulation
In a study exploring the allosteric modulation capabilities of this compound, researchers utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results indicated that this compound had an IC50 value of approximately 100 nM for binding to RORγt, demonstrating its potent allosteric inhibition.
Comparative Analysis with Orthosteric Ligands
This compound was compared with traditional orthosteric ligands such as cholesterol. While cholesterol increased RORγt activity, this compound consistently inhibited coactivator recruitment regardless of cholesterol concentration. This indicates that this compound's mechanism is independent of the orthosteric site and highlights its potential advantages over conventional ligands.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications at the C-6 position of the indazole scaffold are tolerated without significant loss of potency. Compounds derived from this compound exhibited varying degrees of efficacy based on structural modifications, emphasizing the importance of specific functional groups in enhancing biological activity.
Modification | IC50 Value (nM) |
---|---|
Unmodified this compound | 100 ± 24 |
C-6 carboxylic acid variant | 250 or lower |
特性
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANLZOIRUUHIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。